molecular formula C18H17ClFN5O2 B6559478 2-(4-chlorophenoxy)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methylpropanamide CAS No. 946255-75-0

2-(4-chlorophenoxy)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methylpropanamide

Cat. No.: B6559478
CAS No.: 946255-75-0
M. Wt: 389.8 g/mol
InChI Key: PIARPIDTVGOJNE-UHFFFAOYSA-N
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Description

This compound features a tetrazole core substituted with a 4-fluorophenyl group at the 1-position and a methylpropanamide chain at the 5-position. The propanamide moiety is further modified with a 4-chlorophenoxy group and a methyl branch. The presence of both fluorine (electron-withdrawing) and chlorine (lipophilic) substituents suggests tailored electronic and pharmacokinetic properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN5O2/c1-18(2,27-15-9-3-12(19)4-10-15)17(26)21-11-16-22-23-24-25(16)14-7-5-13(20)6-8-14/h3-10H,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIARPIDTVGOJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=NN=NN1C2=CC=C(C=C2)F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Triazole vs. Tetrazole Cores

Compounds with triazole or tetrazole cores are prevalent in agrochemicals and pharmaceuticals due to their stability and hydrogen-bonding capacity.

Compound Core Structure Key Substituents Molecular Weight Key IR Bands (cm⁻¹)
Target Compound Tetrazole 4-Chlorophenoxy, 4-Fluorophenyl, Methyl ~407.84* ν(N-H): ~3278–3414; ν(C=O): ~1663–1682
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] Triazole-thione Sulfonyl, 2,4-Difluorophenyl ~430–480 (estimated) ν(C=S): 1247–1255; ν(NH): 3278–3414
Metconazole Triazole 4-Chlorophenyl, Cyclopentanol 367.85 Not reported
N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)Propanamide Tetrazole 4-Methoxyphenyl, 4-Fluorophenyl 341.34 Not reported

Notes:

  • Unlike triazole-thiones in , the absence of a sulfonyl group in the target compound may reduce polarity, improving membrane permeability .
  • The tetrazole analogue in shares a fluorophenyl group but lacks the chlorophenoxy moiety, highlighting the target’s hybrid design for dual electronic modulation .

Substituent Effects on Bioactivity and Stability

  • Halogen Substituents: The 4-chlorophenoxy group increases lipophilicity, favoring interaction with hydrophobic enzyme pockets, while the 4-fluorophenyl group enhances electron density, stabilizing aromatic stacking .
  • Methyl Branch : The 2-methylpropanamide chain likely reduces conformational flexibility, enhancing target selectivity compared to linear analogues .
  • Tetrazole vs. Triazole: Tetrazoles exhibit stronger hydrogen-bonding capacity (four N-donors vs.

Spectral Comparisons

  • IR Spectroscopy : The target’s amide C=O stretch (~1663–1682 cm⁻¹) aligns with hydrazinecarbothioamides in , but its lack of C=S bands (1247–1255 cm⁻¹) confirms the absence of thione tautomerism .
  • NMR: The 4-fluorophenyl group would produce distinct ¹⁹F NMR shifts (unreported in ), while the chlorophenoxy group would contribute downfield ¹H-NMR signals for aromatic protons.

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